5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid
Description
5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid (CAS: 6453-58-3) is a multifunctional compound featuring a pentanoic acid backbone substituted with two distinct amino groups: a benzoylamino moiety at position 2 and a guanidine-like [amino(imino)methyl]amino group at position 3.
Properties
IUPAC Name |
2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-92-7 | |
| Record name | L-Arginine, N2-benzoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid typically involves the benzoylation of arginine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imino group to an amino group.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Mechanism of Action
The mechanism of action of 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
Structural Analogs
a) 5-{[Amino(imino)methyl]amino}-2-(sulfanylmethyl)pentanoic acid
- Key Differences: Replaces the benzoylamino group with a sulfanylmethyl group.
- Functional Impact: The sulfanylmethyl group enables zinc coordination in carboxypeptidase B binding, as shown in X-ray crystallography (PDB: 1zg9). The benzoylamino group in the target compound likely engages in aromatic stacking instead, altering enzyme selectivity .
b) 5-(Benzoylamino)-2-benzyl-4-oxopentanoic acid (CAS: 109138-11-6)
- Key Differences : Substitutes the guanidine-like group with a benzyl and introduces a 4-oxo group.
- The benzyl group adds lipophilicity, improving membrane permeability compared to the target compound .
- Application : Intermediate in peptide synthesis or protease inhibitor design.
c) 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26)
- Key Differences : Incorporates a thiazole ring and phenylacetamido group.
- Functional Impact : The thiazole ring enhances π-π interactions and may confer antimicrobial activity. The phenylacetamido group mimics natural substrates of kinases or proteases .
- Application : Antimicrobial agents or kinase inhibitors.
Functional Analogs
a) (S)-2-Amino-5-[(aminoiminomethyl)amino]pentanoic acid (Arginine Derivative)
- Key Differences: Lacks the benzoylamino group but shares the guanidine-like moiety.
- Functional Impact: Acts as a nitric oxide synthase substrate, influencing vasodilation. The benzoylamino group in the target compound may redirect activity toward protease inhibition .
- Application : Cardiovascular therapeutics or enzyme cofactors.
b) Boc-Arg(Mtr)-OH (Protected Arginine Derivative)
- Key Differences : Includes tert-butoxycarbonyl (Boc) and 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protective groups.
- Functional Impact : Enhanced stability for solid-phase peptide synthesis. The target compound’s lack of protection suggests direct biological activity .
- Application : Peptide synthesis intermediates.
Pharmacological and Physicochemical Properties
| Compound | CAS | Molecular Weight | Key Substituents | LogP (Predicted) | Applications |
|---|---|---|---|---|---|
| Target Compound | 6453-58-3 | 309.34* | Benzoylamino, guanidine-like | ~1.2 | Enzyme inhibition, peptide design |
| 5-(Benzoylamino)-2-benzyl-4-oxopentanoic acid | 109138-11-6 | 325.36 | Benzyl, 4-oxo | ~2.5 | Protease inhibition |
| Compound 26 (Thiazole derivative) | N/A | 334.38* | Thiazole, phenylacetamido | ~1.8 | Antimicrobial agents |
| Boc-Arg(Mtr)-OH | 102185-38-6 | 571.69 | Boc, Mtr protective groups | ~3.0 | Peptide synthesis |
*Calculated based on molecular formula.
Biological Activity
5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, also known as N2-benzoylarginine, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N4O3
- Molecular Weight : 278.31 g/mol
- CAS Number : 6453-58-3
- IUPAC Name : 2-benzamido-5-(diaminomethylideneamino)pentanoic acid
The compound consists of a benzoyl group attached to an arginine derivative, which contributes to its biological activity. Its structure allows it to interact with various biological macromolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can alter the metabolic rates of various substrates.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, although further research is necessary to quantify these effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed significant inhibitory effects compared to control groups, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
Enzyme Inhibition Studies
Research focusing on the inhibition of arginase by this compound revealed that it could effectively reduce arginase activity in vitro. This is particularly relevant for conditions where arginine metabolism is altered, such as in certain cancers.
| Concentration (μM) | Arginase Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Q & A
Q. What are the optimal synthetic routes for 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, and how can side reactions be minimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the protection of reactive amino groups to prevent unwanted side reactions. For example, benzoylation of the primary amine and guanidinylation of the secondary amine require precise pH control (6.5–7.5) and low-temperature conditions (0–5°C) to avoid hydrolysis or over-substitution . Solvent selection (e.g., DMF for polar intermediates) and catalysts like HOBt/DIC for amide bond formation are critical for high yields (>80%) . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures removal of byproducts.
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer: Structural confirmation requires a combination of:
- 1H/13C NMR : Key peaks include δ 7.8–8.2 ppm (benzoyl aromatic protons) and δ 3.1–3.5 ppm (methylene groups adjacent to guanidine) .
- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₈N₄O₃: 302.135 g/mol) within 2 ppm error .
- FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Heat samples to 40–60°C and analyze decomposition products using LC-MS. Degradation above 50°C suggests the need for cold storage .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in biological systems?
- Methodological Answer: Use density functional theory (DFT) to model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., guanidine group’s positive charge) .
- Binding affinities : Molecular docking (AutoDock Vina) with target enzymes (e.g., proteases) predicts inhibitory constants (Ki) .
Validate predictions with SPR (surface plasmon resonance) assays to measure real-time binding kinetics .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s bioactivity?
- Methodological Answer:
- Hybrid validation : Cross-reference computational docking results with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects not modeled in simulations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm or refine computational models .
Q. How can derivatives of this compound be designed to enhance selectivity for specific biological targets?
- Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify the benzoyl group (e.g., electron-withdrawing substituents) to alter binding to hydrophobic enzyme pockets .
- Click chemistry : Introduce triazole moieties via CuAAC reactions to improve aqueous solubility and target engagement .
- Pharmacokinetic profiling : Use Caco-2 cell assays to assess intestinal absorption and PAMPA (parallel artificial membrane permeability assay) for BBB penetration .
Q. What advanced techniques address challenges in analyzing this compound within complex biological matrices?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
